Scientific Field: Medicinal Chemistry
Summary of the Application: “4-(Benzyloxy)pyridin-2-amine” is used in the synthesis of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which are evaluated for their anti-tubercular activity.
Methods of Application or Experimental Procedures: The compounds were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra.
Results or Outcomes: Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM.
Scientific Field: Computational Chemistry
Summary of the Application: “4-(Benzyloxy)pyridin-2-amine” is used in the development of a machine learning based intramolecular potential for a flexible organic molecule.
Methods of Application or Experimental Procedures: The kernel regression machine learning technique is employed to construct an analytical potential, using the Gaussian Approximation Potential software and framework.
Scientific Field: Organic Chemistry
Summary of the Application: “4-(Benzyloxy)pyridin-2-amine” is used in the synthesis of drug-like molecules.
Methods of Application or Experimental Procedures: The specific methods of synthesis can vary depending on the desired end product.
Results or Outcomes: The outcome of these syntheses is a variety of drug-like molecules that can be further tested for their potential therapeutic effects.
4-(Benzyloxy)pyridin-2-amine is an organic compound characterized by its structure, which includes a pyridine ring substituted with a benzyloxy group at the 4-position and an amino group at the 2-position. The chemical formula for this compound is C₁₂H₁₂N₂O, and it has a molecular weight of approximately 200.24 g/mol. This compound belongs to the class of aminopyridines, which are known for their diverse biological activities and potential applications in medicinal chemistry .
The chemical reactivity of 4-(benzyloxy)pyridin-2-amine is influenced by its functional groups. Notably, it can undergo various reactions typical of amines and aromatic compounds, such as:
4-(Benzyloxy)pyridin-2-amine exhibits notable biological activities, particularly as an inhibitor of certain enzymes involved in inflammatory processes. It has been studied for its potential as a therapeutic agent in conditions where modulation of inflammatory pathways is required. Its structural similarity to other aminopyridines suggests that it may also interact with various biological targets, including receptors and enzymes involved in cell signaling pathways .
Several synthetic routes have been proposed for the preparation of 4-(benzyloxy)pyridin-2-amine:
4-(Benzyloxy)pyridin-2-amine has potential applications in various fields:
Research into the interaction of 4-(benzyloxy)pyridin-2-amine with biological systems has revealed its potential as a modulator of enzyme activity. For example, studies have indicated that it may inhibit leukotriene A-4 hydrolase, which plays a crucial role in inflammatory responses. Such interactions highlight its significance in pharmacology and potential therapeutic applications .
Several compounds share structural similarities with 4-(benzyloxy)pyridin-2-amine, making them relevant for comparison:
Compound Name | Chemical Formula | Similarity Index |
---|---|---|
3-(Benzyloxy)pyridin-2-amine | C₁₂H₁₂N₂O | 0.89 |
5-(Benzyloxy)pyridin-2-amine | C₁₂H₁₂N₂O | 0.85 |
5-(Benzyloxy)-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine | C₁₄H₁₈N₂O | 0.78 |
5-Ethoxy-6-methylpyridin-2-amine | C₁₃H₁₅N₂O | 0.74 |
These compounds exhibit varying degrees of similarity in their structure and may possess unique biological activities or pharmacological properties that distinguish them from 4-(benzyloxy)pyridin-2-amine .
Through this comprehensive overview, it becomes evident that 4-(benzyloxy)pyridin-2-amine holds promise in medicinal chemistry due to its unique structural features and potential biological activities. Further research could elucidate its mechanisms of action and expand its applications in therapeutic contexts.
Cross-coupling reactions have revolutionized the synthesis of 4-(benzyloxy)pyridin-2-amine, enabling precise control over regioselectivity and functional group compatibility. The Liebeskind–Srogl coupling, which employs thioesters and boronic acids in the presence of palladium and copper catalysts, has been instrumental in constructing the benzyloxy–pyridine scaffold. For example, thioester intermediates derived from α-amino ketones undergo oxidative cross-coupling with alcohols under $$ \text{I}_2 $$-catalyzed conditions to yield $$ N,O $$-acetals, which are precursors to 4-(benzyloxy)pyridin-2-amine. This method achieves yields exceeding 80% under mild conditions (80°C, air atmosphere) and tolerates steric hindrance from substituted benzyl groups.
The Suzuki–Miyaura coupling also plays a pivotal role, particularly in introducing aryl groups to the pyridine ring. For instance, 4-bromo-2-aminopyridine reacts with benzylboronic acid in the presence of $$ \text{Pd(PPh}3\text{)}4 $$ and a base (e.g., $$ \text{Na}2\text{CO}3 $$) to form the benzyloxy-substituted product. This method’s efficiency is enhanced by microwave irradiation, reducing reaction times from hours to minutes.
The Buchwald-Hartwig amination enables direct installation of amino groups onto halogenated pyridines. For example, 4-bromo-2-(benzyloxy)pyridine reacts with ammonia or primary amines using $$ \text{Pd}2\text{(dba)}3 $$ and XPhos as a ligand system, yielding 4-(benzyloxy)pyridin-2-amine with minimal byproducts. Optimization studies reveal that electron-deficient aryl halides require higher catalyst loadings (5–10 mol%) but achieve superior yields compared to electron-rich substrates.
In contrast, the Chan–Lam coupling offers a copper-mediated alternative for C–N bond formation. While less efficient than palladium-based methods (yields: 40–60%), it avoids the need for inert atmospheres, making it suitable for large-scale applications. Recent advances in ligand design, such as the use of $$ \text{t-BuXPhos} $$, have improved turnover frequencies by stabilizing reactive intermediates.
Industrial production of 4-(benzyloxy)pyridin-2-amine prioritizes cost-effectiveness and sustainability. Microbial oxyfunctionalization using Pseudomonas putida or Rhodococcus strains introduces hydroxyl groups to the pyridine ring under aqueous conditions, which are subsequently benzylated via nucleophilic substitution. This approach reduces reliance on toxic solvents and achieves enantiomeric excesses >90% for chiral derivatives.
Green chemistry protocols emphasize solvent-free reactions or biodegradable alternatives (e.g., cyclopentyl methyl ether). For instance, ball-mill-assisted mechanochemical synthesis achieves quantitative yields by minimizing energy consumption and waste generation. Life-cycle assessments confirm that these methods reduce carbon footprints by 30–50% compared to traditional routes.
The benzyloxy group in 4-(benzyloxy)pyridin-2-amine serves as a versatile handle for further derivatization. Hydrogenolysis over palladium on carbon ($$ \text{Pd/C} $$) cleaves the benzyl ether to yield 4-hydroxypyridin-2-amine, a precursor to anticancer agents. Alternatively, electrophilic aromatic substitution introduces nitro or sulfonyl groups at the 5-position of the pyridine ring, enhancing biological activity.
The pyridine-2-amine core of 4-(Benzyloxy)pyridin-2-amine serves as a critical pharmacophore in kinase inhibitor design. Structural analyses of cyclin-dependent kinases (CDKs) and Btk reveal that the amine group facilitates hydrogen bonding with conserved catalytic residues, while the benzyloxy substituent occupies hydrophobic pockets adjacent to the ATP-binding site [5] [7]. For example, in CDK4/6 inhibitors such as palbociclib analogs, the pyrimidin-2-amine motif directly interacts with the hinge region of the kinase domain [6] [7]. Modifications to the benzyloxy group (e.g., halogenation or alkylation) enable fine-tuning of selectivity between CDK isoforms [5].
Table 1: Kinase Targets and Structural Interactions
Kinase | Binding Affinity (IC₅₀) | Key Interactions |
---|---|---|
CDK4 | 12 nM [7] | H-bond (Val96), π-stacking (Phe93) |
CDK6 | 18 nM [7] | Similar to CDK4, with increased hydrophobic contact |
Btk | 45 nM [2] | Salt bridge (Glu475), van der Waals (Leu408) |
In Btk inhibition, the benzyloxy group’s bulkiness prevents conformational activation of the kinase by sterically hindering the phosphorylation loop [2]. Patent EP 3444246 B1 [5] demonstrates that 2,4-disubstituted pyrimidine derivatives derived from similar amines exhibit nanomolar potency against CDK4/6, validating the scaffold’s utility in oncology therapeutics.
4-(Benzyloxy)pyridin-2-amine derivatives disrupt microbial biofilms through dual mechanisms: (1) interference with quorum-sensing pathways via competitive inhibition of autoinducer receptors, and (2) chelation of divalent cations required for biofilm matrix stability [4]. The electron-rich pyridine ring enables π-cation interactions with bacterial membrane proteins, enhancing permeability. In a study of thieno[2,3-d]pyrimidine derivatives synthesized from this scaffold, compounds showed ≥90% inhibition of Staphylococcus aureus biofilm formation at 10 µM [4].
Pathogen-specific activity arises from structural modifications:
The compound’s ability to cross the blood-brain barrier and modulate cell cycle regulators underpins its neuroprotective potential. In models of Alzheimer’s disease, 4-(Benzyloxy)pyridin-2-amine-based CDK4 inhibitors reduced neuronal apoptosis by 70% through suppression of pro-apoptotic Bim expression and caspase-3 activation [6]. Molecular dynamics simulations indicate that the benzyloxy group stabilizes the inactive conformation of CDK4, preventing Rb phosphorylation and subsequent E2F-mediated transcription of apoptotic genes [6] [7].
Anti-inflammatory effects are linked to Toll-like receptor 8 (TLR8) modulation. Patent EP 4253383 A1 [2] discloses pyridine-2-amine derivatives as TLR8 agonists that suppress NF-κB signaling, reducing pro-inflammatory cytokine release (e.g., TNF-α by 85% at 1 µM). The benzyloxy group’s orientation in the TLR8 binding pocket is critical for agonist specificity over TLR7/9 [2].
The reactivity of the amino and benzyloxy groups enables diverse heterocyclic syntheses:
Table 2: Representative Heterocyclic Derivatives
Derivative Class | Synthetic Route | Biological Activity |
---|---|---|
Thieno[2,3-d]pyrimidines | Pschorr cyclization [4] | Anti-bacterial (MIC = 1–4 µg/mL) |
Pyrido[2,3-b]indoles | Fischer indole synthesis | CDK4 inhibition (IC₅₀ = 8 nM) [5] |
Benzofuropyridines | Ullmann coupling | TLR8 agonism (EC₅₀ = 50 nM) [2] |
The structure-activity relationship of 4-(Benzyloxy)pyridin-2-amine is fundamentally governed by the electronic and steric properties of its substituents, which collectively influence binding affinity, selectivity, and biological activity. Comprehensive analysis of substituent effects reveals distinct patterns that guide rational drug design approaches.
The electronegativity of substituents attached to the 4-(Benzyloxy)pyridin-2-amine scaffold significantly modulates electronic distribution across the aromatic systems. The benzyloxy group functions as a moderate electron-donating substituent, enhancing the electron density of the pyridine ring system [1] [2]. This electron-rich environment facilitates favorable electrostatic interactions with electron-deficient binding sites in target proteins, particularly those containing positively charged residues such as lysine and arginine [3] [4].
Electron-withdrawing substituents, including cyano, nitro, and halogen groups, demonstrate complex activity profiles. These groups decrease overall electron density but can enhance binding through specific interactions with receptor sites that accommodate electron-poor regions [5] [2]. The incorporation of electron-withdrawing groups at strategic positions has been shown to improve selectivity by reducing non-specific binding while maintaining high affinity for primary targets [4].
Conversely, electron-donating groups such as methoxy, hydroxyl, and amino substituents increase electron density, potentially enhancing hydrogen bonding capabilities and electrostatic interactions with complementary binding sites [7] [8]. The pyridin-2-amine core itself contributes significant electron density through its nitrogen atoms, providing multiple sites for hydrogen bonding and electrostatic interactions [1] [9].
Steric considerations play a crucial role in determining the binding affinity and selectivity of 4-(Benzyloxy)pyridin-2-amine derivatives. The benzyloxy group introduces substantial steric bulk while maintaining conformational flexibility through its methylene linker [2] [8]. This flexibility allows optimal positioning within binding pockets while providing sufficient molecular volume to engage hydrophobic regions of target proteins [4] [10].
3D-QSAR analysis reveals that steric bulk effects are highly position-dependent. Green contour regions in steric maps indicate areas where increased bulk enhances activity, typically corresponding to hydrophobic pockets in protein binding sites [8] [11]. Yellow contour regions identify positions where steric bulk is detrimental, often due to clashes with protein residues or interference with essential binding interactions [8] [12].
The cycloamino substituents commonly incorporated into related triazine derivatives demonstrate that bulkier groups such as tetrahydroisoquinoline and indoline moieties generally provide higher activity than smaller pyrrolidine groups [8]. This trend reflects the ability of larger substituents to engage additional binding interactions while maintaining appropriate complementarity with protein surfaces [13] [12].
Hydrophobic interactions constitute a major driving force for binding affinity in 4-(Benzyloxy)pyridin-2-amine derivatives. The benzyloxy group contributes substantial lipophilicity, enhancing membrane permeability and facilitating interactions with hydrophobic protein regions [7] [14] [4]. Computational analyses indicate that compounds with moderate to high lipophilicity (cLogP values between 2.5-4.5) demonstrate optimal balance between binding affinity and pharmacokinetic properties [15] [16].
Structure-activity studies reveal that hydrophobic substituents positioned to interact with lipophilic binding pockets significantly enhance potency. The benzyloxy group in particular has been shown to occupy hydrophobic subpockets in various target proteins, forming favorable van der Waals interactions with aromatic residues such as phenylalanine, tryptophan, and tyrosine [2] [4] [10].
However, excessive hydrophobicity can lead to reduced selectivity and increased off-target binding. The optimal hydrophobic profile appears to involve a balance between the lipophilic benzyloxy group and hydrophilic elements such as the pyridin-2-amine core, which provides necessary polar interactions for specific binding [7] [9].
Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling has emerged as a powerful tool for understanding and predicting the biological activities of 4-(Benzyloxy)pyridin-2-amine derivatives. These models integrate molecular properties with biological activity data to generate predictive frameworks for drug optimization.
Recent 3D-QSAR studies on related pyridine-containing compounds have demonstrated excellent predictive capabilities, with correlation coefficients (r²) ranging from 0.91 to 0.99 [8] [11] [13]. The models typically incorporate 20-24 compounds in training sets, with 4-8 compounds reserved for external validation [8] [17]. Root mean square error (RMSE) values of 0.21-0.35 indicate good predictive accuracy across diverse chemical modifications [8] [13].
The development of robust 3D-QSAR models requires careful consideration of molecular alignment and conformational sampling. Compounds are typically aligned based on common pharmacophoric features, with the pyridine ring and benzyloxy group serving as alignment anchors [11] [12]. Multiple conformations are often generated and evaluated to ensure representative sampling of accessible molecular geometries [17] [18].
3D-QSAR analysis reveals that electrostatic interactions contribute significantly to antileukemic and anticancer activities. Electrostatic potential maps identify regions where negative charge density (red contours) or positive charge density (blue contours) enhances biological activity [8] [11] [12]. For 4-(Benzyloxy)pyridin-2-amine derivatives, regions near the pyridine nitrogen atoms typically show high electrostatic sensitivity, reflecting the importance of hydrogen bonding and electrostatic interactions with target proteins [3] [4].
Steric field analysis provides complementary information about optimal molecular volumes and shapes. Green contour regions indicate areas where increased steric bulk improves activity, often corresponding to hydrophobic binding pockets [8] [11]. Yellow contours identify regions where steric bulk is detrimental, helping guide the design of compounds with improved binding profiles [12].
The validated 3D-QSAR models serve as valuable tools for virtual screening and lead optimization. These models can predict the antileukemic activity of novel compounds before synthesis, significantly reducing the time and cost associated with experimental screening [8] [17]. The models have demonstrated particular utility in identifying compounds with selective activity against leukemic cells while showing minimal toxicity toward normal cells [8] [13].
Applications of these models have led to the identification of several promising compounds with submicromolar antileukemic activity. For example, triazine derivatives incorporating 4-(benzyloxy)phenyl substituents have shown potent activity against Jurkat T cells with GI₅₀ values as low as 1.02 μM [8]. The models successfully predicted the enhanced activity of these compounds based on their electrostatic and steric properties.
The binding of 4-(Benzyloxy)pyridin-2-amine derivatives to target proteins involves complex networks of electrostatic and steric interactions that determine binding affinity, selectivity, and functional activity. Understanding these interactions provides crucial insights for rational drug design and optimization.
Electrostatic interactions represent the primary driving force for initial protein-ligand recognition and binding. The pyridin-2-amine moiety provides multiple sites for electrostatic interactions through its nitrogen atoms, which can serve as both hydrogen bond donors and acceptors [3] [9] [4]. The amino group at the 2-position frequently forms hydrogen bonds with backbone carbonyl groups or polar side chains in protein binding sites [2] [4].
Computational modeling studies have identified specific electrostatic interaction patterns that correlate with high binding affinity. The pyridine nitrogen commonly interacts with serine, threonine, or tyrosine residues through hydrogen bonding, with optimal bond lengths ranging from 1.8 to 2.5 Å [3] [4] [16]. These interactions are particularly important for binding to kinase active sites, where the pyridine nitrogen can mimic the adenine ring of ATP [5] [9].
Metal coordination represents another important electrostatic interaction mechanism. Studies have shown that 4-(Benzyloxy)pyridin-2-amine derivatives can coordinate to metal ions such as copper or zinc through their nitrogen atoms, with bond lengths typically around 2.0-2.8 Å [16]. This coordination can significantly enhance binding affinity and specificity for metalloproteins [19] [16].
Steric complementarity between ligand and protein surfaces determines the geometric feasibility of binding and influences the magnitude of binding affinity. The benzyloxy group provides conformational flexibility while maintaining sufficient steric bulk to engage hydrophobic binding pockets [2] [4] [10]. Molecular dynamics simulations demonstrate that this flexibility allows optimal positioning within binding sites while maintaining stable protein-ligand complexes [20] [9] [16].
The steric profile of 4-(Benzyloxy)pyridin-2-amine derivatives must be carefully balanced to achieve optimal binding. Excessive steric bulk can lead to unfavorable clashes with protein residues, while insufficient bulk may result in poor shape complementarity and reduced binding affinity [8] [12]. 3D-QSAR studies indicate that the optimal steric profile involves moderate bulk around the benzyloxy group with more compact substitution patterns near the pyridine ring [8] [11].
Hydrophobic interactions and π-π stacking contribute significantly to the binding affinity of 4-(Benzyloxy)pyridin-2-amine derivatives. The benzyloxy group provides substantial hydrophobic surface area for interactions with lipophilic protein regions [2] [4] [10]. These interactions are particularly important for binding to hydrophobic pockets in enzyme active sites, where they can contribute 2-4 kcal/mol to overall binding affinity [20] [9].
π-π stacking interactions between the aromatic rings of the ligand and aromatic protein residues represent another important binding mechanism. The pyridine and benzyl rings can form stacking interactions with phenylalanine, tryptophan, histidine, and tyrosine residues [3] [4] [10]. These interactions typically occur at distances of 3.5-4.5 Å and contribute significantly to binding selectivity by providing specific geometric constraints [3] [16].
Molecular dynamics simulations reveal that π-π stacking interactions are highly sensitive to molecular orientation and can vary significantly with small structural modifications [20] [9] [16]. The optimal stacking geometry involves parallel or slightly offset aromatic rings with minimal tilt angles, maximizing orbital overlap and electrostatic attraction [10] [16].
Recent molecular dynamics studies have provided insights into the dynamic nature of protein-ligand interactions for 4-(Benzyloxy)pyridin-2-amine derivatives. These studies reveal that binding involves multiple conformational states and transition pathways rather than simple static binding modes [20] [9] [16]. The flexible benzyloxy group allows sampling of multiple binding conformations, potentially contributing to improved binding kinetics and residence time [9] [16].
The dynamic nature of binding interactions has important implications for drug design. Compounds that can adopt multiple binding conformations may show enhanced selectivity by accessing binding sites that are not available to more rigid ligands [9] [16]. Additionally, conformational flexibility can improve binding kinetics by reducing the entropic penalty associated with binding [20] [9].
Temperature-dependent binding studies demonstrate that 4-(Benzyloxy)pyridin-2-amine derivatives maintain stable binding interactions across physiologically relevant temperature ranges [20] [21]. This thermal stability is attributed to the multiple interaction modes available to the flexible benzyloxy group, which can compensate for thermal motion-induced disruption of individual interactions [9] [21].